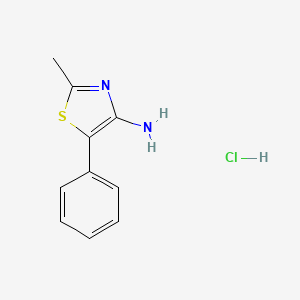

2-Methyl-5-phenyl-1,3-thiazol-4-amine hydrochloride

説明

特性

IUPAC Name |

2-methyl-5-phenyl-1,3-thiazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S.ClH/c1-7-12-10(11)9(13-7)8-5-3-2-4-6-8;/h2-6H,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZECRBNQRSGPFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-phenyl-1,3-thiazol-4-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromoacetophenone with thiourea in the presence of a base, followed by the introduction of a methyl group at the 2-position of the thiazole ring. The final step involves the conversion of the free amine to its hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

化学反応の分析

Types of Reactions

2-Methyl-5-phenyl-1,3-thiazol-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic and nucleophilic substitutions can occur at the 2- and 5-positions of the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

科学的研究の応用

2-Methyl-5-phenyl-1,3-thiazol-4-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential as an anticancer agent and in the treatment of neurological disorders.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 2-Methyl-5-phenyl-1,3-thiazol-4-amine hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural analogues and their distinguishing features:

Key Differences and Implications

a) Thiazole vs. Thiadiazole Cores

- The target compound’s thiazole core (S,N) differs from thiadiazole (N,S,N) in electronic and steric properties. Thiadiazoles, such as 2-methyl-5-phenyl-1,3,4-thiadiazole, exhibit superior corrosion inhibition due to their electron-rich heterocyclic structure, which enhances adsorption on metal surfaces . Thiazoles, with fewer nitrogen atoms, may exhibit weaker coordination but better solubility in polar solvents .

b) Substituent Position and Functional Groups

- Amine Position : The 4-amine group in the target compound contrasts with 5-amine derivatives (e.g., 2-phenyl-1,3-thiazol-5-amine). Positional differences alter hydrogen-bonding capabilities and interaction with biological targets or metal surfaces .

- Hydrochloride Salt : Protonation of the amine improves solubility compared to neutral analogues (e.g., 2-methyl-5-phenyl-1,3-thiazole-4-carboxylic acid) .

- Dihydrochloride Salts : Compounds like [2-(methoxymethyl)-4-Me-thiazol-5-yl]methylamine dihydrochloride show that multiple protonation sites further enhance solubility and stability, which is critical for pharmaceutical formulations .

生物活性

2-Methyl-5-phenyl-1,3-thiazol-4-amine hydrochloride (CAS No. 1461714-51-1) is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities. This article synthesizes existing research findings on the biological activity of this compound, highlighting its mechanisms of action and efficacy across various biological systems.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a thiazole ring with a methyl and phenyl substituent, which is crucial for its biological activity.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of thiazole derivatives. For instance, derivatives of 2-amino thiazoles have shown significant antibacterial activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) reported in the sub-micromolar range . The presence of specific substituents on the thiazole ring enhances its efficacy against various pathogens.

| Compound | Target Pathogen | MIC (µM) |

|---|---|---|

| 2-Methyl-5-phenyl-1,3-thiazol-4-amine | M. tuberculosis | <0.5 |

| 2-Aminothiazole Derivative | E. coli | 0.21 |

| Thiazole Analog | S. aureus | 62.5 |

The structural modifications in the thiazole ring significantly influence the antibacterial potency, indicating that further optimization could yield even more effective agents.

Anticancer Activity

Thiazole compounds have been extensively studied for their anticancer properties. Research indicates that certain thiazole derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For example, compounds with specific substitutions on the phenyl ring have shown IC50 values lower than standard chemotherapeutics like doxorubicin .

| Compound | Cancer Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound 9 | A431 (human epidermoid carcinoma) | 1.61 |

| Compound 10 | Jurkat (T-cell leukemia) | 1.98 |

The mechanism of action often involves interaction with cellular proteins through hydrophobic contacts and hydrogen bonding, leading to apoptosis in cancer cells .

Anticonvulsant Activity

Some thiazole derivatives have also been evaluated for their anticonvulsant properties. A study highlighted that specific thiazole-integrated compounds demonstrated significant anticonvulsant effects by effectively eliminating tonic extensor phases in animal models . The structure–activity relationship (SAR) analysis revealed that particular substitutions enhance anticonvulsant activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Antibacterial Mechanism : The compound appears to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

- Anticancer Mechanism : It may induce apoptosis through the activation of caspases or inhibition of anti-apoptotic proteins like Bcl-2.

- Anticonvulsant Mechanism : The compound likely modulates neurotransmitter systems, possibly enhancing GABAergic activity or inhibiting excitatory neurotransmission.

Case Studies

Research has documented several case studies illustrating the effectiveness of thiazole derivatives in clinical settings:

- Tuberculosis Treatment : A clinical trial evaluating a series of thiazole derivatives showed promising results in reducing bacterial load in patients with multidrug-resistant tuberculosis.

- Cancer Therapy : In vitro studies have demonstrated that certain thiazole-based compounds can sensitize cancer cells to traditional chemotherapeutics, enhancing overall treatment efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-5-phenyl-1,3-thiazol-4-amine hydrochloride, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of thiazole derivatives typically involves cyclization reactions between thiourea analogs and α-haloketones or α-bromoketones. For example, refluxing 2-aminothiazol-4(5H)-one with aryl aldehydes in acetic acid under controlled pH (4–6) and temperature (80–100°C) yields substituted thiazoles . To optimize yield, employ statistical design of experiments (DoE) (e.g., factorial or response surface methodology) to evaluate variables like solvent polarity, stoichiometry, and reaction time. Evidence suggests that acetic acid as a solvent enhances cyclization efficiency due to its dual role as a catalyst and proton donor .

Q. How can researchers characterize the structural and electronic properties of this compound to confirm its identity and purity?

- Methodological Answer : Use a combination of X-ray crystallography (for 3D conformation analysis), NMR spectroscopy (¹H/¹³C for substituent positioning), and mass spectrometry (HRMS for molecular formula validation). For hydrochloride salts, FT-IR can confirm protonation states via N–H stretching vibrations (~2500–3000 cm⁻¹). Comparative analysis with structurally similar compounds (e.g., 4-methyl-1,3-thiazol-2-yl derivatives) can resolve ambiguities in substitution patterns .

Q. What experimental strategies are recommended to assess the solubility and stability of this compound in aqueous and organic media?

- Methodological Answer : Conduct Hansen solubility parameter (HSP) analysis to identify compatible solvents. For stability, perform accelerated degradation studies under varied pH (1–13), temperature (25–60°C), and light exposure. Use HPLC-UV or UPLC-MS to monitor degradation products. Hydrochloride salts often exhibit improved aqueous solubility but may hydrolyze under alkaline conditions; thus, buffered solutions (pH 4–6) are advised for long-term storage .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity or biological activity of this thiazole derivative?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distributions, HOMO-LUMO gaps, and nucleophilic/electrophilic sites. For biological activity, dock the compound into target protein structures (e.g., kinases or GPCRs) using software like AutoDock Vina. Validate predictions with radioligand binding assays or functional cell-based assays (e.g., cAMP accumulation for GPCR targets). Structural analogs with phenyl and methyl groups show affinity for neurotransmitter receptors, suggesting similar screening pathways .

Q. How should researchers resolve contradictions in experimental data (e.g., divergent bioactivity results across cell lines)?

- Methodological Answer : Apply multivariate analysis to identify confounding variables (e.g., cell line heterogeneity, assay protocols). For example, discrepancies in IC₅₀ values may arise from differences in membrane permeability (logP) or efflux pump expression (e.g., P-gp). Use isogenic cell lines or CRISPR-edited models to isolate variables. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. functional assays) .

Q. What strategies are effective for designing in vivo studies to evaluate pharmacokinetics and toxicity?

- Methodological Answer : Prioritize ADMET profiling using in silico tools (e.g., SwissADME) to predict absorption and hepatotoxicity. For in vivo work, use rodent models to assess bioavailability (oral vs. IV administration) and tissue distribution via LC-MS/MS. Monitor metabolites using high-resolution mass spectrometry. Hydrochloride salts may require pH-adjusted formulations to enhance gastric stability. Toxicity screening should include histopathology and serum biomarkers (e.g., ALT/AST for liver function) .

Key Recommendations for Researchers

- Synthesis : Optimize cyclization reactions using DoE to minimize byproducts.

- Characterization : Combine crystallography and spectroscopy for unambiguous structural confirmation.

- Biological Assays : Validate computational predictions with orthogonal experimental models.

- Data Integrity : Address contradictions via systematic variable isolation and cross-validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。